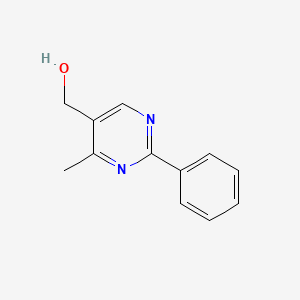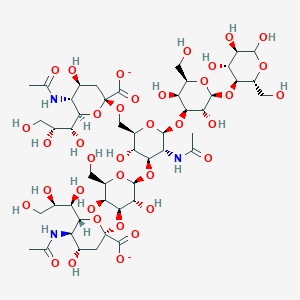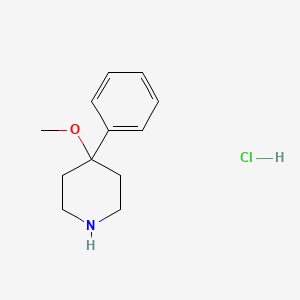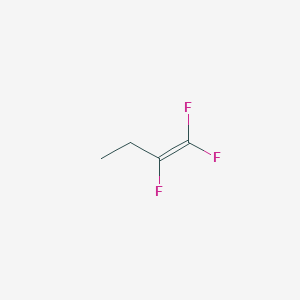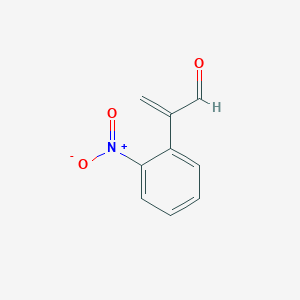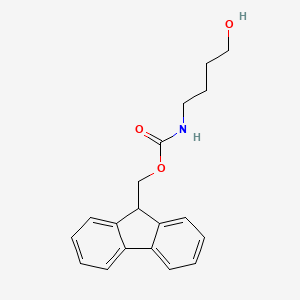
4-(Fmoc-amino)-1-butanol
描述
4-(Fmoc-amino)-1-butanol is a chemical compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to an amino group on a butanol backbone. This compound is commonly used in peptide synthesis due to its ability to protect amino groups during chemical reactions, preventing unwanted side reactions.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Fmoc-amino)-1-butanol typically involves the reaction of 4-amino-1-butanol with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). The reaction is carried out in the presence of a base such as sodium bicarbonate in an organic solvent like dioxane . The Fmoc group is introduced to the amino group, forming the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and solid-phase peptide synthesis (SPPS) techniques . These methods ensure high purity and yield of the compound.
化学反应分析
Types of Reactions: 4-(Fmoc-amino)-1-butanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The Fmoc group can be removed under basic conditions using piperidine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Substitution: Various electrophiles such as acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 4-(Fmoc-amino)butanal.
Reduction: Removal of the Fmoc group, yielding 4-amino-1-butanol.
Substitution: Formation of substituted derivatives depending on the electrophile used.
科学研究应用
4-(Fmoc-amino)-1-butanol has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of peptides and proteins by protecting amino groups during reactions.
Biology: Employed in the study of protein-protein interactions and enzyme mechanisms.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Applied in the production of biocompatible hydrogels and other materials for biomedical applications.
作用机制
The primary mechanism of action of 4-(Fmoc-amino)-1-butanol involves the protection of amino groups during chemical synthesis. The Fmoc group is introduced to the amino group, preventing it from participating in unwanted reactions. The Fmoc group can be selectively removed under basic conditions, allowing the amino group to react as desired .
相似化合物的比较
9-Fluorenylmethyloxycarbonyl chloride (Fmoc-Cl): Used to introduce the Fmoc protecting group.
4-Amino-1-butanol: The precursor to 4-(Fmoc-amino)-1-butanol.
Fmoc-protected amino acids: Commonly used in peptide synthesis.
Uniqueness: this compound is unique due to its specific structure, which combines the Fmoc protecting group with a butanol backbone. This structure allows it to be used in a variety of chemical reactions and applications, making it a versatile compound in peptide synthesis and other fields .
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-(4-hydroxybutyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c21-12-6-5-11-20-19(22)23-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18/h1-4,7-10,18,21H,5-6,11-13H2,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJTTUOLQLCQZEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70371395 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
209115-32-2 | |
| Record name | 4-(Fmoc-amino)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70371395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


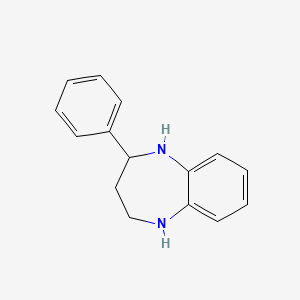
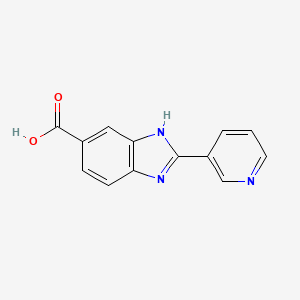
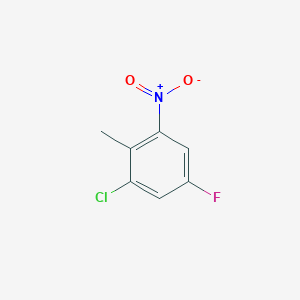



![[5-(2-Pyridinyl)-2-thienyl]methylamine dihydrochloride](/img/structure/B1598023.png)

![[2-(2-Thienyl)-1,3-thiazol-4-YL]methanol](/img/structure/B1598025.png)
